molecular formula C7H13BrO3 B13947186 1,2-Propanediol, 3-(1-bromo-2-methylallyloxy)- CAS No. 63834-57-1

1,2-Propanediol, 3-(1-bromo-2-methylallyloxy)-

Cat. No.: B13947186
CAS No.: 63834-57-1
M. Wt: 225.08 g/mol
InChI Key: PAQSTZTUDSARQK-UHFFFAOYSA-N
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Description

3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to an allylic carbon, which is further connected to a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol typically involves the reaction of 1,2-propanediol with 1-bromo-2-methylallyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromo-2-methylallyloxy)-1,2-propanediol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

    Nucleophilic Substitution: Products include substituted propanediols, such as 3-(2-methylallyloxy)-1,2-propanediol.

    Oxidation: Products include epoxides and aldehydes.

    Reduction: The major product is 3-(2-methylallyloxy)-1,2-propanediol.

Scientific Research Applications

3-(1-Bromo-2-methylallyloxy)-1,2-propanediol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, which are mediated by specific reagents and catalysts. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylallyl bromide: A precursor in the synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.

    3-(2-Methylallyloxy)-1,2-propanediol: A product of nucleophilic substitution reactions involving 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.

    Epoxides and Aldehydes: Products of oxidation reactions.

Uniqueness

3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is unique due to its specific structure, which combines an allylic bromide with a propanediol moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

CAS No.

63834-57-1

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

3-(1-bromo-2-methylprop-2-enoxy)propane-1,2-diol

InChI

InChI=1S/C7H13BrO3/c1-5(2)7(8)11-4-6(10)3-9/h6-7,9-10H,1,3-4H2,2H3

InChI Key

PAQSTZTUDSARQK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(OCC(CO)O)Br

Origin of Product

United States

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